molecular formula C8H12N2O3 B1618422 5-Isobutylbarbituric acid CAS No. 42846-91-3

5-Isobutylbarbituric acid

Cat. No.: B1618422
CAS No.: 42846-91-3
M. Wt: 184.19 g/mol
InChI Key: CZERPPISCPPWRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isobutylbarbituric Acid is a specialized derivative of barbituric acid, a heterocyclic compound and the foundational structure of the barbiturate class of pharmaceutical compounds. While the parent barbituric acid itself is not pharmacologically active, its derivatives, particularly those with substitutions at the C-5 position of the pyrimidine ring, are of significant research interest for their wide range of biological activities. These activities can include sedative, hypnotic, and anticonvulsant effects, which are highly dependent on the specific alkyl or aryl substituents present. Barbituric acid derivatives like this compound are versatile building blocks in organic synthesis. They are frequently utilized in multicomponent reactions, Knoevenagel condensations, and Michael addition reactions to create complex molecular architectures such as pyrano-fused pyrimidines, spiro-oxindoles, and chromene-based derivatives. These synthesized compounds are valuable for exploring new bioactive agents with potential applications as antimicrobial, antioxidant, antitumor, and antiviral drugs. Researchers value this compound as a critical precursor in medicinal chemistry for developing and studying novel therapeutic candidates. As with all barbiturates, this compound is a central nervous system depressant and must be handled with appropriate safety precautions. This product is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42846-91-3

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C8H12N2O3/c1-4(2)3-5-6(11)9-8(13)10-7(5)12/h4-5H,3H2,1-2H3,(H2,9,10,11,12,13)

InChI Key

CZERPPISCPPWRA-UHFFFAOYSA-N

SMILES

CC(C)CC1C(=O)NC(=O)NC1=O

Canonical SMILES

CC(C)CC1C(=O)NC(=O)NC1=O

Other CAS No.

42846-91-3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Synthetic Routes for 5-Isobutylbarbituric Acid and its Derivatives

The construction of the this compound scaffold and its derivatives relies on established and modern synthetic protocols. These methods primarily involve the formation of the core pyrimidinetrione ring through condensation reactions or the modification of a pre-formed barbiturate (B1230296) structure.

The most fundamental and widely used method for synthesizing 5-substituted barbituric acids is the condensation reaction between a substituted malonic ester and urea (B33335). In the case of this compound, the key precursor is a dialkyl isobutylmalonate.

The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the urea, enabling it to act as a nucleophile. The process involves a double condensation reaction with the malonic ester to form the heterocyclic ring.

General Reaction Scheme:

Step 1: Preparation of Dialkyl Isobutylmalonate: Diethyl malonate is alkylated with an isobutyl halide (e.g., 1-bromo-2-methylpropane) in the presence of a base like sodium ethoxide.

Step 2: Condensation with Urea: The resulting diethyl isobutylmalonate is then reacted with urea, again in the presence of sodium ethoxide, and heated under reflux. Subsequent acidification of the reaction mixture precipitates the crude this compound, which can be purified by recrystallization.

A similar strategy is employed for synthesizing asymmetrically disubstituted derivatives, such as butalbital (5-allyl-5-isobutylbarbituric acid), where a diethyl allyl(isobutyl)malonate would be condensed with urea. nih.govwikipedia.org

Table 1: Synthesis of 5-Substituted Barbiturates via Malonate Condensation

Target Compound Malonate Precursor Condensing Agent Base Typical Conditions
This compound Diethyl isobutylmalonate Urea Sodium Ethoxide Reflux in ethanol, followed by acidification
5-Ethyl-5-isobutylbarbituric Acid Ethyl isobutyl malonate Urea Not specified Condensation reaction ontosight.ai
5-Butylbarbituric Acid Diethyl n-butylmalonate Urea Sodium Ethoxide Reflux for 6-8 hours

An alternative synthetic approach involves the direct alkylation of a barbiturate precursor at the C5 position. The methylene (B1212753) protons at the 5-position of barbituric acid are acidic (pKa ≈ 4) and can be readily removed by a base to form a nucleophilic carbanion. mdpi.com This nucleophile can then react with an appropriate electrophile, such as an alkyl halide.

For instance, this compound itself can be further functionalized. A known method involves dissolving mono-isobutyl barbituric acid in an aqueous sodium hydroxide (B78521) solution and then reacting it with an electrophile like 2-ethoxyallyl chloride to produce 5-isobutyl-5-(2-ethoxyallyl) barbituric acid. google.com This demonstrates the feasibility of creating unsymmetrically 5,5-disubstituted derivatives starting from a 5-mono-substituted precursor. google.comuno.edu This stepwise alkylation allows for the synthesis of complex barbiturates that might be difficult to prepare via the malonic ester route. uno.edu

Thiobarbiturates are analogues of barbituric acids where the oxygen atom at the C2 position is replaced by a sulfur atom. These compounds are synthesized using a similar condensation strategy, but with thiourea (B124793) instead of urea. cdnsciencepub.com

To prepare 5-isobutylthiobarbituric acid, diethyl isobutylmalonate would be condensed with thiourea in the presence of sodium ethoxide. Research on related compounds, such as 5-acetamido-5-isobutyl thiobarbiturate, confirms the viability of this method. cdnsciencepub.com It is noteworthy that the thio-group can be labile under certain conditions. For example, attempts to N-methylate 5-acetamido-5-isobutyl thiobarbiturate resulted in a significant amount (45%) of the corresponding oxygen analogue, 5-acetamido-5-isobutyl barbituric acid, indicating the replacement of sulfur by oxygen during the reaction. cdnsciencepub.com

N-alkylation of the barbiturate ring is another important chemical transformation. The nitrogen atoms of the barbituric acid ring can be alkylated, most commonly with reagents like dimethyl sulfate (B86663) in an alkaline solution. cdnsciencepub.com This reaction typically yields N-methylated products in moderate yields, often in the range of 40-60%. cdnsciencepub.com For this compound, this would lead to the formation of 1-methyl-5-isobutylbarbituric acid or 1,3-dimethyl-5-isobutylbarbituric acid, depending on the reaction conditions and stoichiometry.

Mechanistic Studies of Synthetic Pathways

The synthesis of barbiturates from malonic esters and urea is a classic example of a condensation reaction, often proceeding via a mechanism related to the Knoevenagel condensation. orientjchem.orginorgchemres.org The proposed mechanism involves several key steps:

Enolate Formation: The base (e.g., sodium ethoxide) abstracts an acidic α-proton from the dialkyl malonate, creating a nucleophilic enolate ion.

Nucleophilic Acyl Substitution: The enolate attacks one of the carbonyl carbons of urea (or thiourea). This is followed by the elimination of an alkoxide group.

Intramolecular Cyclization: The nitrogen atom of the newly attached urea moiety then attacks the second ester carbonyl group in an intramolecular fashion.

Ring Closure: Elimination of a second molecule of alcohol leads to the formation of the stable six-membered barbiturate ring.

Derivatization and Chemical Transformations of the Isobutyl Moiety

While most derivatizations of this compound focus on substitutions at the N1, N3, or C5 positions of the heterocyclic ring, transformations involving the isobutyl group itself are less common. However, the synthesis of more complex derivatives often involves introducing functionalized alkyl chains at the C5 position alongside the isobutyl group.

Examples from the literature show the synthesis of compounds where the second C5 substituent contains hydroxyl groups, indicating that the this compound core can be elaborated with functionalized side chains. Specific examples include the synthesis of 5-(2-hydroxy-3-fluoropropyl)-5-isobutyl barbituric acid and 5-isobutyl-5-(2,3-dihydroxypropyl)barbituric acid. iaea.orgnih.gov These syntheses highlight the chemical robustness of the isobutyl group while further modifications are made at the C5 position to create new, structurally diverse derivatives.

Reactions with Electrophilic Reagents and Functional Group Modifications

The reactivity of 5-allyl-5-isobutylbarbituric acid, a derivative of this compound, with various electrophilic reagents has been a subject of detailed investigation. These reactions primarily target the double bond of the allyl group, leading to a variety of addition products and, in some cases, bicyclic compounds. tandfonline.comtandfonline.com The nature of the products formed is highly dependent on the specific electrophile and the reaction conditions employed.

One notable reaction involves the treatment of 5-allyl-5-isobutylbarbituric acid with gaseous chlorine in a chloroform (B151607) solution. This reaction results in the formation of a dichlorinated addition product. tandfonline.com Specifically, bubbling chlorine gas through a solution of butalbital (5-allyl-5-isobutylbarbituric acid) for several hours at room temperature yields 5-(2,3-dichloropropyl)-5-isobutylbarbituric acid. tandfonline.com

Another significant transformation is the reaction with an aqueous solution of bromine in the presence of sodium hydroxide. This reaction yields 5-(3-bromo-2-hydroxy-propyl)-5-isobutylbarbituric acid. tandfonline.com The process involves the initial formation of a bromonium ion intermediate from the allyl group, which is then attacked by a hydroxide ion, leading to the bromohydrin.

Furthermore, the epoxidation of the allyl group has been successfully achieved. The reaction of 5-allyl-5-isobutylbarbituric acid can lead to the formation of an epoxide derivative, which can then be further transformed. For instance, dissolving the epoxide in a solution of triethylamine (B128534) in methanol (B129727) can lead to subsequent rearrangements or nucleophilic additions. tandfonline.com

These reactions highlight the versatility of the allyl group as a handle for introducing diverse functional groups onto the this compound scaffold.

Table 1: Reactions of 5-Allyl-5-Isobutylbarbituric Acid with Electrophilic Reagents

Electrophilic Reagent Product Yield (%) Melting Point (°C)
Gaseous Chlorine (Cl₂) 5-(2,3-dichloropropyl)-5-isobutylbarbituric acid 76 140-142
Aqueous Bromine (Br₂) in NaOH 5-(3-bromo-2-hydroxy-propyl)-5-isobutylbarbituric acid 60 245-246
Not specified, leading to epoxide Epoxide derivative 69 105-107

Data sourced from Curvelo, A. A. S., & de Amaral, L. (1988). SYNTHETIC COMMUNICATIONS, 18(12), 1415-1426. tandfonline.com

Regioselective Hydroxylation Studies on Side Chains

The metabolism of 5-allyl-5-isobutylbarbituric acid (butalbital) in biological systems provides insight into the regioselective hydroxylation of its side chains. Studies in dogs have shown that the compound undergoes significant biotransformation, with a major metabolic pathway being the hydroxylation of the allyl and isobutyl groups. nih.gov

A key metabolite identified is 5-isobutyl-5-(2,3-dihydroxypropyl)barbituric acid, which results from the dihydroxylation of the allyl side chain. This single metabolite accounted for a substantial portion of the administered dose, indicating that this is a primary metabolic route. nih.gov

Another significant hydroxylation reaction occurs on the isobutyl side chain. This leads to the formation of 5-allyl-5-(3-hydroxy-2-methyl-1-propyl)barbituric acid. This process, known as omega-hydroxylation, demonstrates a degree of regioselectivity in the enzymatic oxidation of the alkyl chain. nih.gov The formation of these hydroxylated metabolites underscores the susceptibility of the side chains to oxidative transformations.

Novel Synthetic Strategies for Functionalized this compound Analogues

The development of new synthetic methods has expanded the library of functionalized this compound analogues. One strategy involves the condensation of appropriately substituted malonic esters with urea or thiourea. cdnsciencepub.com For instance, 5-acetamido-5-isobutyl thiobarbiturate can be converted to 5-acetamido-5-isobutyl barbituric acid. cdnsciencepub.com

Another innovative approach involves the introduction of a 2-alkoxyallyl group at the 5-position of a pre-formed barbituric acid ring. For example, 5-isobutyl-5-(2-ethoxyallyl) barbituric acid has been synthesized by reacting mono-isobutyl barbituric acid with 2-ethoxyallyl chloride in the presence of sodium hydroxide and a copper sulfate catalyst. google.com This method allows for the late-stage functionalization of the barbiturate core.

Furthermore, multicomponent reactions have emerged as a powerful tool for the synthesis of complex barbituric acid derivatives. mdpi.com While not specifically detailed for this compound in the provided context, these strategies, which can involve the reaction of barbituric acid, an aldehyde, and other nucleophiles, offer a streamlined approach to generating structural diversity. mdpi.com

The synthesis of 5-(2-hydroxy-3-fluoropropyl)-5-isobutyl barbituric acid has also been reported, highlighting the ability to introduce halogenated and hydroxylated functionalities onto the side chain, further expanding the chemical space of accessible analogues. iaea.org

Structure Activity Relationships Sar and Molecular Design Principles

Influence of Substituents at the 5-Position on Molecular Interactions and Biological Activity

The substituents at the 5-position of the barbiturate (B1230296) ring are critical determinants of the compound's pharmacological profile. researchgate.netmdpi.com Disubstitution at this position is a fundamental requirement for central nervous system (CNS) activity, as unsubstituted or 5-monosubstituted barbituric acids lack this effect. acs.org Even minor alterations to these substituents can lead to substantial changes in physiological effects and the duration of action. acs.org

Role of Alkyl Chains and Their Contribution to Lipophilicity

The lipophilicity, or the ability of a compound to dissolve in fats and lipids, is a crucial factor for barbiturates, influencing their ability to cross the blood-brain barrier and exert their effects on the CNS. slideshare.net The length and branching of the alkyl chains at the 5-position are key modulators of this property.

An increase in the number of carbons in the alkyl substituents at the 5-position generally leads to increased lipophilicity. gpatindia.com For instance, butalbital, which contains an isobutyl group, demonstrates significant recognition by antibodies developed for barbiturate screening, highlighting the importance of the size and branching of this substituent. acs.org The total number of carbon atoms in the two substituents at the C-5 position ideally falls between 6 and 10 for optimal activity. slideshare.net

The nature of these alkyl chains also impacts the onset and duration of action. Barbiturates with a total of 7-9 carbon atoms at the C-5 position tend to have a rapid onset and shorter duration of action, while those with 4 carbons have the slowest onset and longest duration. students-hub.com Branched-chain isomers, like those with an isobutyl group, generally exhibit greater activity and a shorter duration of action compared to their straight-chain counterparts. students-hub.com This is attributed to their increased lipid solubility, which facilitates more rapid penetration into the CNS.

The following table summarizes the relationship between the C-5 substituents and the properties of some barbiturates:

BarbiturateC-5 Substituent 1C-5 Substituent 2Key PropertyReference
ButalbitalAllylIsobutylIntermediate duration of action nih.govncats.io
AmobarbitalEthylIsopentylIntermediate duration of action acs.org
Pentobarbital (B6593769)Ethyl1-MethylbutylShort to intermediate acting acs.org
SecobarbitalAllyl1-MethylbutylShort acting acs.org
PhenobarbitalEthylPhenylLong acting acs.org

Impact of Polar Functional Groups on Activity Profiles

The introduction of polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups, into the alkyl side chains at the 5-position dramatically alters the compound's properties. copbela.org This modification increases the hydrophilicity (water-solubility) of the molecule. copbela.org

Increased polarity generally leads to a significant reduction or complete loss of sedative-hypnotic and anticonvulsant activities. gpatindia.comcopbela.org This is because the more polar compounds are less able to penetrate the lipid-rich membranes of the central nervous system. copbela.org For example, the introduction of a hydroxyl group into the 5-alkyl moiety has been shown to considerably reduce potency. students-hub.com

Conformational Analysis and Molecular Dynamics Studies

The three-dimensional shape and flexibility of the 5-isobutylbarbituric acid molecule are crucial for its interaction with biological targets. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to study these aspects. mdpi.com

The barbiturate ring itself is largely planar. researchgate.net However, the substituents at the 5-position, such as the isobutyl group, can rotate and adopt various conformations. These conformational preferences can influence how the molecule fits into a receptor's binding site.

Molecular dynamics simulations can be employed to explore the dynamic behavior of barbiturates like this compound in different environments, such as in water or when bound to a protein. mdpi.comrsc.org These simulations provide insights into the stability of different conformations and the energetic landscape of the molecule's flexibility. For instance, MD simulations have been used to study the binding of barbiturates to the GLIC ion channel, revealing how they stabilize a closed state of the channel. nih.gov

Hydrogen Bonding Patterns and Their Significance in Molecular Recognition

Hydrogen bonding is a key intermolecular force that governs the recognition of barbiturates by their biological targets. The barbiturate ring possesses both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl C=O groups), allowing it to form specific hydrogen bonding patterns. mdpi.comnih.gov

Crystal structure analyses of various barbituric acid derivatives have revealed common hydrogen-bonded motifs, such as dimers and chains, formed through N-H···O interactions. researchgate.netnih.gov These patterns are fundamental to the way these molecules assemble in the solid state and provide a model for their interactions in a biological context.

The imide hydrogens on the pyrimidinetrione ring are particularly important for binding to antibody active sites. acs.org In the context of protein binding, barbiturates can form hydrogen bonds with amino acid residues in the binding pocket. For example, in the GLIC ion channel, the carbonyl groups of the barbiturate ring form hydrogen bonds with serine residues. nih.gov The ability to form these specific hydrogen bonds is a critical factor in the molecular recognition process.

Computational Chemistry Approaches in Molecular Design and SAR Elucidation

Computational chemistry has become an indispensable tool in drug design and for understanding structure-activity relationships. rsc.org These methods allow for the prediction of molecular properties and the simulation of interactions between a drug molecule and its target.

Molecular Docking and Ligand-Receptor Binding Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. mdpi.comacs.org This method can be used to screen virtual libraries of compounds and to understand the binding mode of known active molecules.

For barbiturates, docking studies can help to visualize how this compound and its analogs fit into the binding sites of their target proteins, such as GABA-A receptors or ion channels. nih.govacs.org These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. For example, docking calculations have shown that barbiturates can preferentially stabilize the closed state of certain ion channels. researchgate.net

Ligand-receptor binding simulations, often performed using molecular dynamics, provide a more dynamic picture of the binding process. rsc.org These simulations can be used to calculate the binding free energy, which is a measure of the strength of the interaction between the ligand and the receptor. By comparing the calculated binding energies of different barbiturate derivatives, researchers can gain insights into the structural features that are most important for potent activity.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational and mathematical approach to understanding how the chemical structure of a compound relates to its biological activity. For barbiturates, including this compound, QSAR studies have been instrumental in elucidating the specific molecular features that govern their pharmacological effects, such as sedative, hypnotic, and anticonvulsant activities. These models translate the complex interplay of a molecule's physicochemical properties into predictive mathematical equations.

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its structural properties. By systematically modifying substituents on the barbiturate core and measuring the corresponding changes in activity, researchers can develop models that correlate molecular descriptors with the observed biological response. These descriptors are numerical representations of various molecular properties.

A seminal approach in QSAR is the Hansch analysis, which has been successfully applied to barbiturates. asianpubs.orgacs.orgscienceforecastoa.com This method typically models biological activity as a function of electronic, steric, and hydrophobic parameters. A classic Hansch equation might take the form:

log(1/C) = k₁logP + k₂σ + k₃Eₛ + k₄

Where:

log(1/C) is the biological activity (C being the concentration required to produce a specific effect).

logP represents the logarithm of the octanol-water partition coefficient, a measure of the compound's lipophilicity or hydrophobicity. acs.orgscienceforecastoa.com

σ (Sigma) is the Hammett constant, which quantifies the electronic effects (electron-donating or electron-withdrawing) of a substituent.

Eₛ is the Taft steric parameter, which accounts for the size and shape (steric bulk) of a substituent.

k₁, k₂, k₃, and k₄ are constants determined through regression analysis.

For barbiturates, lipophilicity (logP) has been identified as a particularly crucial descriptor. asianpubs.orgresearchgate.net The ability of a barbiturate to cross the blood-brain barrier and reach its site of action in the central nervous system is highly dependent on its hydrophobic character. asianpubs.org However, the relationship is often not linear; an optimal lipophilicity exists, beyond which an increase in logP can lead to decreased activity, often represented by a parabolic relationship in the QSAR equation. scienceforecastoa.com

Detailed Research Findings

Numerous QSAR studies on series of 5,5-disubstituted barbiturates have provided detailed insights into their structure-activity relationships. For instance, studies on anticonvulsant activity have shown that for protection against subcutaneous metrazol (s.c.Met)-induced seizures, both lipophilicity and molecular geometry are important factors. In contrast, for activity against maximal electroshock (MES)-induced seizures, topological and electronic properties of the barbiturate molecule gain increased relevance. nih.gov

In the context of anesthetic activity, multiple regression analysis on various barbiturates has revealed that electronic and geometrical parameters are significant predictors of potency. researchgate.net Interestingly, in some models of anesthesia, the influence of hydrophilicity was found to be less critical than for other activities. researchgate.net

To illustrate the types of data used in QSAR modeling, the following interactive table presents molecular descriptors for a series of 5,5-disubstituted barbituric acid derivatives, analogous to this compound. These descriptors are critical for building predictive QSAR models.

Data adapted from a QSAR study on the anesthetic activity of barbiturates and thiobarbiturates. researchgate.net

The data in the table illustrates the range of values for key molecular descriptors used in QSAR studies of barbiturates. For this compound, the isobutyl group at the C5 position would contribute a specific lipophilicity, size, and electronic character that would place it within the chemical space of these analogs. A QSAR model developed from such data could then be used to predict the biological activity of this compound based on its calculated descriptor values. These predictive models are invaluable in drug design, allowing for the virtual screening of novel compounds and the rational design of more potent and selective molecules.

Pre Clinical Pharmacological Investigations and Mechanisms of Action

Molecular Targets and Ligand-Receptor Interactions

The primary mechanism of action for 5-isobutylbarbituric acid, a member of the barbiturate (B1230296) class, involves its interaction with neurotransmitter systems in the central nervous system (CNS). It primarily enhances the effects of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), while also potentially modulating excitatory neurotransmission. drugbank.comsmpdb.ca

This compound's principal pharmacological effects are mediated through its interaction with the GABAergic system.

Like other barbiturates, this compound acts as a positive allosteric modulator of the GABA-A receptor. drugbank.comwikipedia.org It binds to a distinct site on the receptor, different from the GABA binding site itself. ncats.io This allosteric binding enhances the receptor's affinity for GABA. drugbank.comsmpdb.ca The binding is thought to occur at the α+/β− interface in the intracellular domain of the receptor. drugbank.comsmpdb.ca This modulation results in a potentiation of the GABAergic response. drugbank.comsmpdb.ca It is important to note that butalbital, an analogue of this compound, is a potentiator of GABA subunits alpha 1 through 6. smpdb.ca

The binding of this compound to the GABA-A receptor leads to a significant change in the regulation of chloride ion conductance. smpdb.ca Specifically, it increases the duration for which the chloride ion channel remains open in response to GABA binding. ncats.io This prolonged opening allows for a greater influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane and a more pronounced inhibitory postsynaptic potential. smpdb.cawikipedia.org This enhanced inhibition at the postsynaptic neuron is the fundamental mechanism behind the sedative and hypnotic effects of barbiturates.

GABAergic System Modulation

Cellular and Subcellular Pharmacodynamics

At the cellular level, the pharmacodynamics of this compound are a direct consequence of its molecular interactions. The enhanced GABA-A receptor activity and potential inhibition of AMPA receptors lead to a widespread depression of neuronal excitability and impulse conduction throughout the CNS. smpdb.canih.gov Barbiturates, in general, suppress polysynaptic neuronal responses by diminishing facilitation while augmenting inhibition. smpdb.canih.gov This leads to a range of effects from mild sedation to general anesthesia. drugbank.comnih.gov Furthermore, barbiturates have been shown to depress voltage-activated calcium currents, which can further contribute to the reduction of neurotransmitter release. drugbank.comsmpdb.ca

Comparative Pharmacological Profiles of this compound and its Analogues in Pre-clinical Models

The pharmacological profile of this compound can be better understood by comparing it with its structural analogues. The nature of the substituent groups at the 5-position of the barbituric acid ring significantly influences the compound's properties.

Compound NameSubstituent at C5 (Position 1)Substituent at C5 (Position 2)Key Pharmacological Characteristics
This compound IsobutylHydrogenCNS depressant, sedative, hypnotic.
Butalbital AllylIsobutylShort-to-intermediate acting barbiturate with muscle-relaxing and anti-anxiety properties. drugbank.comnih.gov
5-Ethyl-5-isobutylbarbituric acid EthylIsobutylCNS depressant with sedative, hypnotic, and anticonvulsant effects. ontosight.ai
5-Butylbarbituric acid ButylHydrogenSedative and hypnotic effects.
Talbutal Allylsec-ButylShort to intermediate-acting barbiturate. drugbank.com
5-Allyl-5-butylbarbituric acid AllylButylSedative and hypnotic. ontosight.ai

This table is generated based on available data and is for comparative purposes.

The length and branching of the alkyl chains, as well as the presence of unsaturated groups like allyl, can affect the lipophilicity, metabolism, and duration of action of these compounds. For instance, butalbital, which has an allyl group in addition to the isobutyl group, is classified as a short-to-intermediate acting barbiturate. drugbank.comnih.gov 5-Ethyl-5-isobutylbarbituric acid is noted for its anticonvulsant properties in addition to its sedative and hypnotic effects. ontosight.ai These comparisons highlight how subtle structural modifications can lead to distinct pharmacological profiles within the barbiturate class.

Metabolic Pathways and Biotransformation Studies Pre Clinical

In vitro and In vivo Metabolism in Experimental Systems

Preclinical investigations into the metabolism of 5-isobutylbarbituric acid, often studied under its more common name butalbital (5-allyl-5-isobutylbarbituric acid), have been conducted in various experimental models. These studies, utilizing both in vitro and in vivo systems, have been crucial in mapping the biotransformation pathways of this compound. A significant portion of the administered dose is metabolized before being excreted, primarily through the kidneys. novartis.comlabriva.comnih.govdrugs.com

Oxidative Metabolites: C5 Oxidation and Omega-Hydroxylation

A primary metabolic pathway for this compound involves oxidation. drugbank.com One of the major oxidative transformations occurs at the C5 position of the barbituric acid ring, specifically on the allyl substituent. This leads to the formation of 5-isobutyl-5-(2,3-dihydroxypropyl) barbituric acid. drugbank.comresearchgate.net This metabolite has been identified as a major urinary excretion product in dogs, accounting for a significant percentage of the initial dose. nih.govnih.govpharmacompass.com

Another key oxidative pathway is omega-hydroxylation. nih.govnih.govpharmacompass.com This process involves the hydroxylation of the terminal carbon of a fatty acid side chain. wikipedia.org In the context of this compound, omega-hydroxylation of the isobutyl group would theoretically lead to the formation of a hydroxylated metabolite. Furthermore, studies on butalbital have shown the formation of 5-allyl-5-(3-hydroxy-2-methyl-1-propyl) barbituric acid, a product of hydroxylation on the allyl side chain. novartis.comlabriva.comnih.govdrugs.comdrugbank.com Cytochrome P450 enzymes, particularly from the CYP4A and CYP4F subfamilies, are known to catalyze omega-hydroxylation of fatty acids and could be involved in the metabolism of barbiturates with alkyl side chains. wikipedia.orgnih.govnih.govwikipedia.org

Conjugation Reactions

Following the initial oxidative and hydrolytic transformations (Phase I metabolism), the resulting metabolites can undergo conjugation reactions (Phase II metabolism). These reactions typically involve the attachment of endogenous molecules, such as glucuronic acid or sulfate (B86663), to the metabolite, which increases its water solubility and facilitates its excretion from the body. longdom.org It has been reported that a significant portion of the material excreted in the urine following administration of butalbital is conjugated. nih.govdrugs.comdrugbank.comfda.gov The primary enzymes responsible for these conjugation reactions include UDP-Glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs). longdom.org

Identification and Characterization of Major and Minor Metabolites

Extensive research has led to the identification and characterization of several major and minor metabolites of this compound (as butalbital) in preclinical models. The primary route of elimination is through the kidneys, with a large percentage of the drug being excreted as various metabolites. novartis.comlabriva.comnih.govdrugs.com

The major metabolite consistently identified is 5-isobutyl-5-(2,3-dihydroxypropyl) barbituric acid , resulting from the oxidation of the allyl group. novartis.comlabriva.comnih.govdrugs.comdrugbank.comnih.govnih.govpharmacompass.comdrugbank.com Another significant metabolite is 5-allyl-5-(3-hydroxy-2-methyl-1-propyl) barbituric acid , formed via hydroxylation. novartis.comlabriva.comnih.govdrugs.comdrugbank.comnih.gov

Hydrolytic cleavage of the barbiturate (B1230296) ring also contributes significantly to the metabolite profile, with urea (B33335) being a key product. novartis.comlabriva.comnih.govdrugs.com In addition to these major metabolites, a portion of the parent drug is excreted unchanged. novartis.comlabriva.comnih.govdrugs.comnih.govnih.govpharmacompass.com Several minor and as-yet-unidentified metabolites have also been detected, indicating the complexity of its biotransformation. nih.govnih.govpharmacompass.com

Metabolites of 5-Allyl-5-isobutylbarbituric Acid (Butalbital) in Dogs (% of Dose in Urine)

MetabolitePercentage of DoseMetabolic Pathway
5-isobutyl-5-(2,3-dihydroxypropyl)barbituric acid50.2%Oxidation of allyl group nih.govnih.govpharmacompass.com
5-Allyl-5-(3-hydroxy-2-methyl-1-propyl)barbituric acid10.1%Omega-hydroxylation nih.gov
Urea8.6%Hydrolytic cleavage of barbituric acid ring nih.gov
Unchanged Butalbital2.6%-
Unidentified Minor Metabolites10.7%-

Enzymatic Systems Involved in Biotransformation in Pre-clinical Models

The biotransformation of this compound is primarily carried out by a variety of enzymatic systems, with the liver being the main site of metabolism. longdom.orgontosight.ai The initial oxidative modifications (Phase I reactions) are largely catalyzed by the cytochrome P450 (CYP) superfamily of enzymes . longdom.org While the specific CYP isozymes responsible for the metabolism of this compound are not fully detailed in the provided context, it is known that CYP enzymes are central to the metabolism of a vast number of drugs. longdom.org For instance, CYP3A4 is a key enzyme in the metabolism of butalbital. wikipedia.org

Following Phase I metabolism, the resulting metabolites are often substrates for Phase II conjugation enzymes . These enzymes, such as UDP-Glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) , attach hydrophilic moieties to the metabolites, rendering them more water-soluble and easier to excrete. longdom.org The presence of conjugated metabolites in urine after administration of butalbital confirms the involvement of these enzymatic systems. nih.govdrugs.comdrugbank.comfda.gov

Factors Influencing Metabolic Profiles in Pre-clinical Species

Several factors can influence the metabolic profile of this compound in preclinical species. These can include species-specific differences in the expression and activity of metabolic enzymes. genecards.org For example, the relative importance of different metabolic pathways, such as oxidation versus hydrolysis, may vary between species like dogs and rats. nih.govlabriva.com

Genetic polymorphisms within the enzymes responsible for metabolism, particularly the cytochrome P450 family, can also lead to significant inter-individual variations in drug metabolism. Furthermore, the co-administration of other drugs can alter the metabolic profile by either inducing or inhibiting the activity of metabolizing enzymes. wikipedia.org For instance, substances that inhibit CYP3A4 could potentially slow the metabolism of this compound, while inducers could accelerate it. wikipedia.org

Advanced Analytical Methodologies for Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is fundamental to the molecular-level investigation of 5-isobutylbarbituric acid, providing definitive information on its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the isobutyl group and the N-H protons of the barbiturate (B1230296) ring. The imide protons (N-H) typically appear as a broad singlet in the downfield region, often around δ 11.0-11.5 ppm, when measured in a solvent like DMSO-d₆. chemicalbook.com The protons of the isobutyl substituent would exhibit characteristic multiplicities and chemical shifts: a doublet for the two terminal methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons attached to the C5 position of the barbiturate ring.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. Key resonances include those for the carbonyl carbons (C4/C6 and C2) of the barbiturate ring, which are typically found in the downfield region of the spectrum (δ 150-175 ppm). nih.govchemicalbook.com The quaternary C5 carbon, substituted with the isobutyl group, would also have a characteristic chemical shift. The carbons of the isobutyl side chain would appear in the upfield, aliphatic region of the spectrum.

The following table presents predicted NMR chemical shifts for this compound based on data from structurally similar compounds and standard chemical shift increments.

Predicted ¹H NMR Data (in DMSO-d₆)
Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
N-H (x2)~11.2Singlet (broad)
-CH₂- (isobutyl)~1.85Doublet
-CH- (isobutyl)~2.0Multiplet
-CH₃ (x2, isobutyl)~0.85Doublet
Predicted ¹³C NMR Data (in DMSO-d₆)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (C4, C6)~172
C=O (C2)~151
C5~56
-CH₂- (isobutyl)~47
-CH- (isobutyl)~24
-CH₃ (x2, isobutyl)~23

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis.

Standard MS: In electron ionization mass spectrometry (EIMS), barbiturates often undergo extensive fragmentation, and the molecular ion peak may be weak or absent. kyushu-u.ac.jp The fragmentation pattern is highly characteristic and useful for identification. For this compound, a primary fragmentation pathway would involve the loss of the isobutyl side chain (a loss of 57 Da) via alpha-cleavage. Further fragmentation of the barbiturate ring can also occur.

HRMS: High-resolution mass spectrometry provides an exact mass measurement of the molecular ion, allowing for the determination of the elemental formula with high confidence. This is critical for confirming the identity of the compound and distinguishing it from isomers. The precise mass measurement from HRMS is a key analytical parameter for purity assessment and identification of unknown related substances.

The following table summarizes the key mass spectrometry data for this compound.

Mass Spectrometry Data for this compound (C₉H₁₄N₂O₃)
ParameterValue
Molecular FormulaC₉H₁₄N₂O₃
Molecular Weight (Nominal)198 g/mol
Exact Mass (Monoisotopic)198.10044 Da
Predicted Key Fragment Ion (m/z)141 ([M-C₄H₉]⁺)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by characteristic absorptions from the barbiturate ring and the isobutyl substituent. The spectrum for the closely related butalbital (5-allyl-5-isobutylbarbituric acid) provides a strong reference for the expected peak locations. nist.gov

Key features in the spectrum include:

N-H Stretching: Broad absorption bands in the region of 3100-3300 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the imide groups.

C-H Stretching: Sharp peaks just below 3000 cm⁻¹ (e.g., 2870-2960 cm⁻¹) arising from the C-H stretching vibrations of the isobutyl group's CH, CH₂, and CH₃ groups.

C=O Stretching: Very strong and distinct absorption bands in the region of 1680-1750 cm⁻¹. The barbiturate ring contains multiple carbonyl groups, which may result in several overlapping peaks in this region, characteristic of the cyclic imide structure.

N-H Bending and C-N Stretching: Absorptions in the fingerprint region (below 1500 cm⁻¹) related to N-H bending and C-N stretching vibrations.

The table below lists the principal IR absorption bands expected for this compound.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)Functional Group AssignmentIntensity
3100 - 3300N-H StretchMedium, Broad
2870 - 2960C-H Stretch (Aliphatic)Strong
1680 - 1750C=O Stretch (Cyclic Imide)Very Strong
~1470C-H Bend (CH₂)Medium
~1370C-H Bend (CH₃)Medium

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. The barbiturate ring acts as a chromophore. The UV absorption spectrum of this compound, like other barbiturates, is highly dependent on the pH of the solution due to keto-enol tautomerism and ionization. researchgate.netnist.gov

In acidic to neutral solution (pH < 7): The compound exists predominantly in its non-ionized, tri-keto form. It typically shows a weak absorption maximum around 200-210 nm and lacks significant absorbance above 230 nm. govst.edu

In alkaline solution (e.g., pH 9-10): The first ionization occurs, forming the monoanion and a conjugated system. This results in a bathochromic shift (shift to longer wavelength) and the appearance of a strong absorption maximum around 235-245 nm.

In strongly alkaline solution (e.g., pH > 12): A second ionization can occur, forming the dianion. This leads to a further shift in the absorption maximum to approximately 255-265 nm. researchgate.net

This pH-dependent spectral shift is a key characteristic used for the identification and quantification of barbiturates.

The table below summarizes the typical pH-dependent UV absorption of the barbiturate ring system.

Typical UV Absorption Maxima (λₘₐₓ) for 5,5-Disubstituted Barbiturates
pH ConditionApproximate λₘₐₓ (nm)
Acidic (e.g., pH ~2)~205 nm (non-ionized form)
Alkaline (e.g., pH ~10)~240 nm (monoanionic form)
Strongly Alkaline (e.g., pH ~13)~260 nm (dianionic form)

Chromatographic Separations and Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities, related compounds, or complex matrices, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the analysis of barbiturates due to its high resolution, sensitivity, and reproducibility. govst.edunih.gov

A typical HPLC method for this compound would involve:

Stationary Phase: A reversed-phase C18 (octadecylsilane) column is most common, separating compounds based on their hydrophobicity. sigmaaldrich.com

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is used. sielc.com The composition can be run in isocratic (constant composition) or gradient (changing composition) mode to achieve optimal separation.

Detection: UV detection is standard, typically set at a wavelength where the compound or its ionized form absorbs strongly, such as 210 nm for the neutral form or ~240 nm in a basic mobile phase. sigmaaldrich.comnih.gov

Quantification: The concentration of this compound is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentration.

This method allows for the effective separation of this compound from potential starting materials, by-products, and degradation products, making it a cornerstone for purity analysis and quality control.

The table below outlines a representative set of HPLC conditions for the analysis of barbiturates.

Typical HPLC Parameters for this compound Analysis
ParameterCondition
ColumnReversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile : Water : Phosphoric Acid
Flow Rate1.0 mL/min
Column TemperatureAmbient or controlled (e.g., 30 °C)
DetectionUV at 210-240 nm
Injection Volume10-20 µL

High-Performance Liquid Chromatography (HPLC)

Method Development and Validation for Purity and Assay

The development and validation of analytical methods for determining the purity and assay of this compound are foundational to its reliable use in research. High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode, is a commonly employed technique for this purpose. ijpsjournal.com Method development involves a systematic process of selecting the appropriate column, mobile phase composition, flow rate, and detector wavelength to achieve optimal separation of this compound from any impurities or related substances. researchgate.netimpactfactor.org

Validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH), to demonstrate that the analytical procedure is suitable for its intended purpose. wjpls.org Key validation parameters include:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentration levels is typically recommended to establish linearity. ijpsm.com

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies on spiked samples at different concentration levels (e.g., 50%, 100%, and 150%). ijpsjournal.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at different levels: repeatability (intra-day), intermediate precision (inter-day or inter-analyst), and reproducibility. ijpsjournal.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate), providing an indication of its reliability during normal usage. ijpsjournal.com

Table 1: Representative HPLC Validation Parameters for this compound Assay
ParameterTypical Acceptance CriteriaExample Result
Linearity (Correlation Coefficient, r²)≥ 0.9990.9995
Accuracy (% Recovery)98.0% - 102.0%99.5% - 101.2%
Precision (% RSD for Repeatability)≤ 2.0%0.85%
Intermediate Precision (% RSD)≤ 2.0%1.10%
LODSignal-to-Noise Ratio ≥ 3:10.1 µg/mL
LOQSignal-to-Noise Ratio ≥ 10:10.5 µg/mL
RobustnessSystem suitability parameters passMethod passed variations in flow rate (±0.1 mL/min) and pH (±0.2 units)
Stability-Indicating Methods

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately measure the concentration of the active ingredient without interference from potential degradation products, impurities, or excipients. nih.gov The development of a SIAM for this compound is critical for evaluating its stability under various environmental conditions.

This process involves subjecting the compound to forced degradation or stress testing, as recommended by ICH guidelines. ijpsm.comnih.gov The typical stress conditions include:

Acid Hydrolysis: Treatment with a strong acid (e.g., 1N HCl).

Base Hydrolysis: Treatment with a strong base (e.g., 1N NaOH).

Oxidative Degradation: Exposure to an oxidizing agent (e.g., hydrogen peroxide).

Thermal Degradation: Exposure to high temperatures.

Photolytic Degradation: Exposure to UV or fluorescent light.

Following exposure to these stress conditions, the samples are analyzed by a high-resolution chromatographic technique, typically HPLC with a photodiode array (PDA) detector. The method is considered "stability-indicating" if it can separate the intact this compound peak from all degradation product peaks, demonstrating specificity. impactfactor.org For instance, degradation studies on the related compound pentobarbital (B6593769) showed it was stable under certain acid and base conditions but did exhibit oxidative degradation. ijsra.net The ability to resolve the primary compound from its degradants is essential for accurately assessing shelf-life and storage requirements.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like barbiturates. researchgate.net When coupled with a mass spectrometer (MS), GC-MS becomes a definitive tool for both the identification and quantification of this compound. nih.gov

For barbiturates, direct analysis by GC can be challenging due to their polarity, which can lead to poor peak shape and tailing. To overcome this, derivatization is often employed to increase volatility and improve chromatographic performance. researchgate.net A common technique is "flash methylation," where a methylating agent like trimethylanilinium hydroxide (B78521) (TMAH) is co-injected with the sample into the hot GC injection port. nih.gov Other derivatization agents include iodomethane. nih.gov

Sample preparation typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the compound from the sample matrix. nih.govwa.gov The GC separation is generally performed on a low-polarity capillary column, such as one with a 5% phenyl polysiloxane phase (e.g., DB-5). nih.gov The mass spectrometer provides structural information based on the fragmentation pattern of the molecule, allowing for highly specific identification. govst.edu

Table 2: Typical GC-MS Parameters for the Analysis of Derivatized Barbiturates
ParameterTypical Condition
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)
Carrier GasHelium, constant flow rate (e.g., 1.0 mL/min)
Injection ModeSplitless
Injector Temperature250 °C
Oven Temperature ProgramInitial temp 150 °C, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Ionization ModeElectron Ionization (EI) at 70 eV
MS Detection ModeSelective Ion Monitoring (SIM) for quantification or Full Scan for identification
Chiral Separation Techniques

While this compound itself is an achiral molecule (as the 5-position has two identical isobutyl groups or one isobutyl and one hydrogen, depending on the exact structure not specified, but typically 5,5-disubstituted), many other barbiturates are chiral. For these related compounds, the enantiomers can exhibit significantly different pharmacological and toxicological effects. researchgate.net Therefore, the ability to separate these enantiomers is crucial in pharmaceutical analysis.

Enantioselective gas chromatography is the method of choice for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. researchgate.net The most common CSPs for this application are based on derivatized cyclodextrins coated on a polysiloxane backbone. researchgate.netgcms.cz These cyclodextrin-based columns can resolve a wide range of chiral compounds, including various N-alkylated and 5,5-disubstituted barbiturates. ijsra.netresearchgate.net The development of such methods allows for the stereospecific analysis of chiral barbiturates and their metabolites.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid chromatographic technique used for the separation and identification of substances. cutm.ac.in It serves as a valuable tool for preliminary screening of this compound and for monitoring the progress of chemical reactions. High-Performance TLC (HPTLC) utilizes plates with smaller, more uniform particles, offering higher resolution, greater sensitivity, and improved quantification capabilities compared to conventional TLC. 182.160.97

For barbiturates, the stationary phase is typically silica (B1680970) gel 60 F254, which contains a fluorescent indicator that allows for the visualization of UV-absorbing compounds under UV light at 254 nm. ijsra.netnih.gov Analytes appear as dark spots where they quench the plate's fluorescence. 182.160.97 The mobile phase composition is optimized to achieve separation and typically consists of a mixture of organic solvents. nih.gov

After development, spots can also be visualized by spraying with various chemical reagents that react with the barbiturate structure to produce colored spots. cutm.ac.inillinois.edu For quantitative analysis, HPTLC plates can be scanned with a densitometer to measure the absorbance or fluorescence of the separated spots, allowing for the determination of the compound's concentration. nih.gov This method is valued for its simplicity, speed, and ability to analyze multiple samples simultaneously. 182.160.97

Table 3: Example HPTLC System for Barbiturate Analysis
ParameterDescription
Stationary PhaseHPTLC plates with silica gel 60 F254 nih.gov
Mobile PhaseDichloromethane–ethyl acetate–formic acid (9.5:0.5:0.1, v/v/v) nih.gov
Sample ApplicationApplied as bands using an automated applicator analyticaltoxicology.com
Detection (Qualitative)UV light at 254 nm (quenching) ijsra.net
Detection (Quantitative)Densitometric scanning at the wavelength of maximum absorbance

Integration of Analytical Platforms for Comprehensive Compound Characterization

A comprehensive characterization of this compound requires the integration of multiple analytical platforms. No single technique can provide all the necessary information regarding identity, purity, assay, and stability. A synergistic approach, combining the strengths of different methodologies, is essential for a complete profile of the compound.

This integrated strategy often begins with spectroscopic techniques for initial structural confirmation. Subsequently, chromatographic methods are employed for separation and quantification. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are particularly powerful.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry provides high sensitivity and specificity, making it ideal for quantifying low levels of the compound and its metabolites in complex biological matrices. springernature.commdpi.com

GC-MS: As previously discussed, GC-MS is the gold standard for the identification of volatile compounds and their impurities, providing structural confirmation through characteristic fragmentation patterns. govst.eduresearchgate.net

HPLC-PDA: High-performance liquid chromatography with a photodiode array detector is invaluable for method development, impurity profiling, and stability testing. It allows for the simultaneous monitoring of absorbance at multiple wavelengths, which helps in assessing peak purity and identifying co-eluting components. nih.gov

By combining data from these platforms, researchers can achieve an unambiguous characterization of this compound. For instance, HPLC can establish the purity and assay, while any detected impurities can be isolated and subsequently identified using MS and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This multi-faceted approach ensures a thorough understanding of the chemical and physical properties of the compound.

Exploration of Novel Research Applications Beyond Traditional Uses

Medicinal Chemistry Research and Lead Compound Development

Barbituric acid and its derivatives serve as a fundamental scaffold in medicinal chemistry for developing pharmacologically active compounds. mdpi.com The biological activity of these compounds is largely influenced by the substitutions on the core molecule. mdpi.com

Antimicrobial Activity

Derivatives of barbituric acid have been investigated for their potential antimicrobial properties. For instance, certain 5-(Phenyl-azo)thiobarbituric acid derivatives have demonstrated antimicrobial activity against various fungal species as well as both Gram-positive and Gram-negative bacteria. mdpi.com Spiroindoline-based barbituric acid derivatives have also been noted for their antibacterial and antimicrobial properties. mdpi.com However, specific studies detailing the antimicrobial, antibacterial, or antifungal activity of 5-Isobutylbarbituric acid itself are not prominent in the reviewed literature.

Anticancer and Anti-HIV Potentials

The therapeutic potential of barbituric acid derivatives extends to anticancer and antiviral research. Various derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. nih.gov For example, certain 5-(Phenyl-azo)thiobarbituric acid derivatives have been studied as anticancer agents against MCF-7 breast cancer cells. mdpi.com

In the context of antiviral research, some chromeno-based pyrimidine (B1678525) derivatives, which are synthesized from barbituric acid, have been associated with anti-HIV activity. mdpi.com Despite these broader findings, there is a lack of specific published research on the anticancer or anti-HIV potential of this compound.

Other Biological Activities (e.g., Antioxidant, Enzyme Inhibition)

The biological scope of barbituric acid derivatives includes a range of other activities. Naphthoquinone-based derivatives have been associated with antioxidant properties. mdpi.com Furthermore, the barbiturate (B1230296) scaffold is a subject of interest in the development of enzyme inhibitors. irapa.org For instance, research on 5-butylbarbituric acid, a related compound, has explored its radical-scavenging and antioxidant properties. There is currently a gap in the literature regarding specific studies on the antioxidant or enzyme inhibition activities of this compound.

Applications in Materials Science and Chemical Synthesis

Beyond medicine, barbituric acid derivatives are valuable in organic synthesis and have potential applications in materials science.

Catalysis and Polymerization Processes

Barbituric acid derivatives are recognized as versatile building blocks in organic synthesis. mdpi.com They can participate in various chemical reactions, including Knoevenagel condensation and Michael addition reactions, to form more complex molecules. mdpi.com The electrophilic character of derivatives like 5-arylidene barbituric acids makes them useful in catalytic processes. mdpi.com While these general applications are known, specific research detailing the use of this compound in catalysis or polymerization processes has not been identified.

Role in Textile and Plastic Industries

The applications of barbituric acid derivatives can extend to industrial uses, including in the formulation of dyes. irapa.org However, there is no specific information available in the reviewed scientific literature concerning the role or application of this compound in the textile or plastic industries.

Environmental and Ecological Research

The environmental fate of this compound, a primary metabolite of the pharmaceutical butalbital, is a subject of increasing importance due to the widespread use of its parent compound and the general persistence of barbiturates in the environment. nih.gov Understanding the degradation pathways of this compound is crucial for assessing its potential ecological impact. Research into the environmental persistence of barbiturates indicates that they are often highly stable and resistant to degradation once released into the aquatic environment. researchgate.net

Studies on various barbiturates have shown a strong recalcitrance, with little to no breakdown observed under aerobic conditions or through hydrolysis. researchgate.net This suggests that the barbiturate ring structure is inherently stable. Investigations into groundwater affected by wastewater have also revealed the presence of barbiturates, indicating their long-term persistence. researchgate.net

Abiotic Degradation: Abiotic degradation processes, such as hydrolysis and photolysis, are key factors in the environmental breakdown of chemical compounds. For barbiturates, hydrolysis under typical environmental conditions is not considered a significant degradation pathway. nih.gov However, the potential for photolysis exists. The parent compound of this compound, butalbital, contains chromophores that absorb light at wavelengths greater than 290 nm, which suggests it may be susceptible to direct degradation by sunlight. nih.gov While specific photolysis studies on this compound are not extensively documented, this remains a plausible, albeit likely slow, abiotic degradation route.

Biotic Degradation: Microbial action is a primary mechanism for the degradation of many anthropogenic compounds in soil and water. nih.gov However, the efficiency of biodegradation varies enormously depending on the chemical's structure and the specific microbial communities present. nih.govnih.gov For the class of barbiturates, evidence suggests a high resistance to biodegradation. researchgate.net The stability of the barbiturate structure appears to limit the effectiveness of microbial enzymes in breaking it down. While some microorganisms can degrade complex chemicals, the specific pathways for the complete mineralization of this compound in the environment have not been fully elucidated. The process, if it occurs, is likely to be slow and may depend on co-metabolism by a consortium of microbes. nih.gov

The table below summarizes findings related to the environmental fate of butalbital and the general characteristics of barbiturate degradation, which provide context for the expected behavior of this compound.

Compound/ClassDegradation PathwayKey FindingsPersistence LevelReference
Butalbital (Parent Compound)HydrolysisNot expected to undergo hydrolysis under environmental conditions due to a lack of susceptible functional groups.High nih.gov
Butalbital (Parent Compound)PhotolysisContains chromophores that absorb sunlight, suggesting potential susceptibility to direct photolysis.Moderate nih.gov
Barbiturates (General Class)BiodegradationStudies show high resistance to biodegradation under aerobic conditions.High researchgate.net
Barbiturates (General Class)Overall Aquatic FateFound to be persistent in natural waters with little breakdown over extended periods (e.g., 9 months).High researchgate.net

Future Directions and Emerging Research Avenues

Development of Advanced Computational Models for Prediction of Biological Activity

The future of drug discovery for compounds like 5-Isobutylbarbituric acid lies heavily in the realm of computational chemistry. Advanced computational models can predict biological activity, helping to prioritize and design novel derivatives with enhanced efficacy and safety profiles.

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary tool in this domain. nih.gov For this compound, a QSAR model could be developed by synthesizing a library of related 5-substituted barbiturates and correlating their experimentally determined biological activities (such as modulation of GABA(_A) receptors) with various molecular descriptors. mdpi.com These descriptors quantify physicochemical properties like lipophilicity (logP), electronic effects, and steric parameters of the isobutyl group. Such models can predict the activity of unsynthesized analogues, saving significant time and resources. nih.gov

Molecular docking simulations offer another powerful approach. These models can predict the binding orientation of this compound within the binding pocket of its biological targets, most notably the GABA(_A) receptor. wikipedia.org By visualizing these interactions, researchers can understand the specific role of the isobutyl group in binding affinity and selectivity. This structural insight is crucial for designing new molecules with improved target specificity.

Computational MethodApplication to this compoundPotential Outcome
Quantitative Structure-Activity Relationship (QSAR) Correlate structural features of the isobutyl group and related substituents with biological activity.Predictive model for designing new analogues with optimized potency and reduced side effects.
Molecular Docking Simulate the binding of the compound to the GABA(_A) receptor and other potential targets.Elucidate key interactions of the isobutyl group in the binding site; guide the design of more selective ligands.
Pharmacophore Modeling Identify the essential 3D arrangement of chemical features required for biological activity.Create a template for virtual screening of compound libraries to find novel, structurally diverse molecules with similar activity.

Exploration of Novel Synthetic Routes with Improved Sustainability

The traditional synthesis of 5-substituted barbiturates involves the condensation of a disubstituted malonic ester with urea (B33335), a method that often requires harsh reagents and organic solvents. core.ac.uk A key future direction is the development of green and sustainable synthetic methodologies for this compound.

Modern synthetic chemistry emphasizes environmentally benign processes. For barbituric acid derivatives, this includes the exploration of solvent-free reactions, the use of recyclable catalysts, and energy-efficient techniques like microwave irradiation. nih.gov One promising approach is mechanochemistry, where reactions are conducted by grinding solid reactants together, often with a catalytic amount of a non-toxic substance like sodium acetate, thereby eliminating the need for bulk solvents.

Furthermore, the use of heterogeneous nanocatalysts, such as copper oxide nanoparticles, has shown success in synthesizing related barbituric acid derivatives. These catalysts are often more stable, easily separated from the reaction mixture, and can be reused multiple times, aligning with the principles of green chemistry. Applying these techniques to the synthesis of this compound could significantly reduce the environmental impact and cost of production.

Synthetic MethodTraditional ApproachSustainable Alternative
Reaction Type Condensation of diethyl isobutylmalonate and urea.One-pot, multi-component reactions. mdpi.com
Solvent Often uses organic solvents like ethanol.Solvent-free (grinding) or use of aqueous media with hydrotropes. researchgate.net
Catalyst Strong bases like sodium ethoxide.Reusable heterogeneous catalysts (e.g., CuO nanoparticles) or mild catalysts.
Energy Input Conventional heating requiring significant energy.Microwave-assisted synthesis for rapid, energy-efficient reactions. nih.gov

Investigation of Structure-Specific Interactions with Diverse Biological Targets

While the primary target of barbiturates is the GABA(_A) receptor, a comprehensive understanding of the structure-specific interactions of this compound is essential. The nature of the substituent at the C5 position of the barbituric acid ring is a key determinant of pharmacological activity, influencing factors like potency and duration of action. mdpi.comnih.gov

The isobutyl group of this compound likely participates in crucial hydrophobic interactions within a binding pocket of the GABA(_A) receptor. Future research should employ techniques like site-directed mutagenesis and cryogenic electron microscopy to map this binding site with high resolution. This would clarify how the size, shape, and flexibility of the isobutyl group contribute to binding affinity and allosteric modulation of the receptor.

Moreover, investigating interactions with diverse biological targets is crucial. GABA(_A) receptors are not a single entity but a family of different subunit combinations (e.g., α1β2γ2, α5β3γ2), each with a distinct physiological role and brain distribution. nih.govmdpi.com Research into whether this compound exhibits selectivity for specific GABA(_A) receptor subtypes could pave the way for developing drugs with more targeted effects, for instance, achieving anticonvulsant activity with less sedation.

Biological TargetRole of the 5-Isobutyl GroupResearch Objective
GABA(_A) Receptor (General) Provides essential hydrophobic interactions within the binding site, influencing potency and pharmacokinetics. nih.govTo precisely map the binding pocket and quantify the contribution of the isobutyl group to binding energy.
Specific GABA(_A) Receptor Subtypes May confer selectivity for certain subunit combinations (e.g., those mediating sedation vs. anxiolysis). nih.govTo determine the subtype-selectivity profile and link it to specific therapeutic and side effects.
Other Potential Off-Targets Could interact with other receptors or ion channels, leading to unintended side effects.To screen the compound against a panel of CNS targets to identify any off-target activities.

Application of Omics Technologies in Pre-clinical Research

Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a systems-level view of the biological effects of a compound and are becoming indispensable in preclinical research. nih.govfraunhofer.de Applying these technologies to this compound can provide a comprehensive understanding of its mechanism of action and potential toxicity.

In a preclinical setting, neuronal cell cultures or animal models could be treated with this compound. Subsequent omics analysis would reveal a wealth of information:

Transcriptomics: Using RNA-sequencing, researchers can identify all genes whose expression is altered by the compound. This can uncover signaling pathways affected by the drug beyond its primary target, offering insights into secondary effects or novel therapeutic applications. researchgate.net

Proteomics: This technology quantifies changes in protein levels and post-translational modifications, providing a clearer picture of the functional consequences of the observed gene expression changes.

Metabolomics: By analyzing the profile of small-molecule metabolites, researchers can assess the compound's impact on cellular metabolism and identify potential biomarkers of drug efficacy or toxicity. nih.gov

This multi-omics approach can help build a detailed molecular signature of this compound, facilitating biomarker discovery and improving the translation of preclinical findings to clinical settings. fraunhofer.de

Omics TechnologyInformation Gained for this compoundPreclinical Application
Transcriptomics Genome-wide gene expression changes in response to treatment.Identify mechanism of action, off-target effects, and pathways related to toxicity.
Proteomics Changes in protein abundance and post-translational modifications.Validate gene expression data at the functional level and identify protein biomarkers.
Metabolomics Alterations in the cellular metabolic profile.Provide a functional readout of the physiological state and identify metabolic biomarkers of efficacy or toxicity.

Strategies for Overcoming Limitations in Barbiturate (B1230296) Research

The clinical use of barbiturates has declined significantly due to their substantial limitations, including a narrow therapeutic index, high potential for abuse, and the development of tolerance and physical dependence. europa.euolympicbehavioralhealth.comunitedrecoveryproject.com A major goal for future research on new derivatives like this compound is to design molecules that retain therapeutic efficacy while overcoming these historical drawbacks.

One key strategy is the rational design of analogues. By systematically modifying the structure of this compound, it may be possible to dissociate the desired therapeutic effects from the unwanted side effects. For example, research could focus on creating analogues that are potent modulators of GABA(_A) receptor subtypes involved in seizures but have less activity at subtypes that mediate sedation and reward.

Another approach involves innovative drug delivery systems. Encapsulating this compound in nanoparticles or other carriers could control its release profile and potentially target it more specifically to the brain, thereby reducing systemic exposure and side effects.

Finally, exploring combination therapies, where a low dose of a this compound derivative is used alongside another therapeutic agent, could enhance efficacy while minimizing the risk of dependence and toxicity associated with high-dose monotherapy. The ultimate aim is to develop new compounds that possess the therapeutic benefits of barbiturates but with a safety profile comparable to or better than modern alternatives like benzodiazepines. nih.gov

Limitation of BarbituratesProposed Research StrategyDesired Outcome
Narrow Therapeutic Index / Overdose Risk Design analogues with higher selectivity for specific GABA(_A) receptor subtypes.Increased separation between therapeutic dose and toxic dose.
Tolerance and Dependence Develop compounds that produce less receptor downregulation or allosteric uncoupling upon chronic exposure.Maintained efficacy over time with reduced withdrawal symptoms. europa.eu
Abuse Potential Create derivatives with pharmacokinetic properties (e.g., slower onset) that reduce their reinforcing effects.Lower liability for recreational misuse.
Side Effects (e.g., Sedation) Synthesize subtype-selective modulators that avoid targets responsible for sedation.A more targeted therapeutic effect (e.g., pure anticonvulsant activity).

Q & A

Q. What strategies resolve contradictions in reported data on the compound’s thermodynamic solubility versus kinetic solubility?

  • Methodological Answer : Discrepancies arise from nucleation kinetics vs. equilibrium solubility. Use differential scanning calorimetry (DSC) to measure melting point depression and calculate thermodynamic activity. For kinetic solubility, employ high-throughput screening with nephelometry. Cross-reference results with Biopharmaceutics Classification System (BCS) criteria .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the neurotoxicity of this compound in different animal models?

  • Methodological Answer : Discrepancies may stem from species-specific metabolic differences (e.g., murine vs. canine CYP450 activity). Conduct interspecies comparative studies with pharmacokinetic profiling (AUC, Cmax). Use toxicogenomics to identify differentially expressed genes (e.g., oxidative stress markers) across models .

Q. What experimental designs minimize bias in assessing the compound’s anticonvulsant efficacy?

  • Methodological Answer : Use randomized, blinded preclinical trials with positive (phenobarbital) and negative controls. Employ EEG monitoring in rodent seizure models (e.g., maximal electroshock). Statistical analysis should include power calculations to ensure adequate sample size (n ≥ 8 per group) .

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